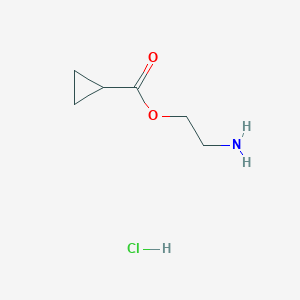

2-Aminoethyl cyclopropanecarboxylate hydrochloride

Overview

Description

2-Aminoethyl cyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-aminoethyl cyclopropanecarboxylate hydrochloride . The InChI code is 1S/C6H11NO2.ClH/c7-3-4-9-6(8)5-1-2-5;/h5H,1-4,7H2;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 165.62 g/mol .Scientific Research Applications

Biocatalytic Asymmetric Synthesis

(1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a derivative of 2-aminoethyl cyclopropanecarboxylate hydrochloride, is a crucial chiral intermediate in creating potent hepatitis C virus protease inhibitors like asunaprevir and simeprevir. The asymmetric synthesis of vinyl-ACCA, employing Sphingomonas aquatilis as a biocatalyst, demonstrates an efficient approach to producing these pharmacophoric units. This method showcases the potential for industrial applications in drug research and development (Zhu, Shi, Zhang, & Zheng, 2018).

Hydrogel Formation

Cyclo(L-Tyr-L-Lys) derivatives, related to 2-aminoethyl cyclopropanecarboxylate hydrochloride, have been explored for their ability to form organo- and hydrogels. These compounds demonstrate the potential for creating robust, thermoreversible hydrogels with applications in material science, specifically in drug delivery systems and tissue engineering (Xie, Zhang, Ye, & Feng, 2009).

Enantioselective Ring-Opening Reactions

The Ni-catalyzed asymmetric ring-opening reaction of 2-substituted cyclopropane-1,1-dicarboxylates with aliphatic amines, using a chiral ligand, offers a method for synthesizing chiral γ-substituted γ-amino acid derivatives. This innovative approach provides valuable insights into constructing multifunctionalized piperidines and γ-lactams, further illustrating the compound's versatility in organic synthesis (Zhou, Wang, Li, Sun, & Tang, 2012).

Direct N-cyclopropylation

The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent highlights a novel approach to incorporating the cyclopropyl group, a feature of high interest in medicinal chemistry for its unique properties and high metabolic stability. This method's development opens new avenues for synthesizing nitrogenated compounds crucial in pharmaceuticals (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name |

2-aminoethyl cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-3-4-9-6(8)5-1-2-5;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDOCVFRMGEEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethyl cyclopropanecarboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)